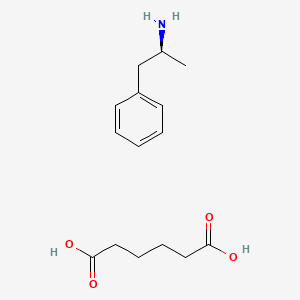

Dextroamphetamine adipate

Description

Properties

CAS No. |

64770-52-1 |

|---|---|

Molecular Formula |

C15H23NO4 |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

hexanedioic acid;(2S)-1-phenylpropan-2-amine |

InChI |

InChI=1S/C9H13N.C6H10O4/c1-8(10)7-9-5-3-2-4-6-9;7-5(8)3-1-2-4-6(9)10/h2-6,8H,7,10H2,1H3;1-4H2,(H,7,8)(H,9,10)/t8-;/m0./s1 |

InChI Key |

OFCJKOOVFDGTLY-QRPNPIFTSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Historical Perspectives on Amphetamine and Dextroamphetamine Synthesis

Early Synthetic Pathways for Amphetamine Compounds

The initial synthesis of amphetamine and its subsequent production for both pharmaceutical and illicit markets have historically relied on several key chemical reactions. One of the most common and historically significant methods is the Leuckart reaction. wikipedia.orgunodc.orgwikipedia.org This method is a type of reductive amination that converts a ketone or aldehyde into an amine.

In the context of amphetamine synthesis, the Leuckart reaction typically involves the reaction of phenyl-2-propanone (P-2-P), also known as benzyl (B1604629) methyl ketone (BMK), with formamide (B127407) or ammonium (B1175870) formate. unodc.orgwikipedia.orgmdpi.com The process is generally carried out by heating the reactants, which leads to the formation of an intermediate, N-formylamphetamine. wikipedia.orgwikipedia.org This intermediate is then hydrolyzed, usually with an acid like hydrochloric acid, to yield racemic amphetamine. wikipedia.orgunodc.org The resulting amphetamine free base is an oily liquid that is often converted to a more stable crystalline salt, such as amphetamine sulfate (B86663), for easier handling and administration. wikipedia.orgeuropa.eu

The Leuckart reaction, while effective, is known for its lengthy reaction times and the production of various impurities. unodc.orggoogle.com These impurities can include N,N-di(β-phenylisopropyl)amine (DPIA) and 4-methyl-5-phenylpyrimidine, which can complicate the purification process. unodc.org

Table 1: Overview of the Leuckart Reaction for Amphetamine Synthesis

| Step | Reactants | Key Intermediate | Product |

|---|---|---|---|

| 1. Formylation | Phenyl-2-propanone (P-2-P), Formamide (or Ammonium Formate/Formic Acid) | N-formylamphetamine | N/A |

| 2. Hydrolysis | N-formylamphetamine, Hydrochloric Acid (HCl) | N/A | Racemic Amphetamine |

| 3. Salt Formation | Racemic Amphetamine, Sulfuric Acid (H₂SO₄) | N/A | Amphetamine Sulfate |

Other early synthetic routes have also been described, including the reduction of 1-phenyl-2-nitropropene, which can be formed from the condensation of benzaldehyde (B42025) and nitroethane. unodc.org Another method involves the Friedel-Crafts alkylation of chlorobenzene (B131634) with allyl chloride, followed by reaction with ammonia. wikidoc.org

Development of Enantioselective Synthesis for Dextroamphetamine

Amphetamine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). nih.goveuropa.eu The two enantiomers have different pharmacological profiles, with dextroamphetamine being a more potent central nervous system stimulant than levoamphetamine. nih.govwikipedia.org This difference in activity led to the development of methods to isolate the more active d-isomer.

The primary method for obtaining optically pure dextroamphetamine on a large scale has been chiral resolution. wikipedia.orgdictanote.co This technique involves separating the two enantiomers from a racemic mixture. A common and historically important method for the chiral resolution of amphetamine is the use of a chiral resolving agent, such as d-tartaric acid. wikipedia.orgrsc.orggoogle.com

When racemic amphetamine is treated with d-tartaric acid, two diastereomeric salts are formed: dextroamphetamine-d-tartrate and levoamphetamine-d-tartrate. These diastereomeric salts have different physical properties, including solubility, which allows them to be separated by a process called fractional crystallization. wikipedia.orggoogle.com The less soluble dextroamphetamine-d-tartrate salt crystallizes out of the solution first, and can be collected. The free base, dextroamphetamine, can then be regenerated from the separated salt. google.com

More advanced enantioselective synthesis strategies have also been developed. These methods aim to create only the desired enantiomer, rather than separating it from a racemic mixture. One such approach starts from a chiral precursor, D-phenylalanine. mtu.edumdma.ch This multi-step synthesis proceeds through several intermediates, ultimately yielding dextroamphetamine sulfate while retaining the desired stereochemistry. mtu.edumdma.ch

Evolution of Amphetamine Salt Formulations, including Adipate (B1204190)

The free base form of amphetamine is a volatile, oily liquid that is not ideal for pharmaceutical formulations. wikipedia.orgeuropa.eu For this reason, amphetamine is typically converted into a more stable, crystalline salt. The choice of the counter-ion used to form the salt can influence the physical and chemical properties of the final product, such as its solubility, stability, and dissolution rate.

Historically, amphetamine sulfate has been the most common salt form. wikipedia.orgeuropa.eu However, over time, other salt forms have been developed and utilized in pharmaceutical products. In the 1950s, a combination of amphetamine salts was marketed as Obetrol. umontpellier.fr This concept of using mixed salts of amphetamine has continued in modern formulations.

One such formulation, known as mixed amphetamine salts, combines four different salts: dextroamphetamine sulfate, dextroamphetamine saccharate, amphetamine aspartate monohydrate, and amphetamine sulfate. wikipedia.orgdrugbank.comgoogle.com The rationale behind using a mixture of salts is to potentially modulate the release and absorption profile of the active drug substance.

The adipate salt of dextroamphetamine is another example of a salt form used in pharmaceutical preparations. wikipedia.orgdrugcentral.orggoogle.com Adipic acid is a dicarboxylic acid, and its use as a counter-ion results in the formation of dextroamphetamine adipate. drugbank.com The physicochemical properties of the adipate salt, such as its molecular weight and solubility, differ from those of other salts like the sulfate. drugbank.comnoaa.gov These differences can be leveraged to achieve specific formulation goals. For instance, formulations containing this compound have been developed for sustained-release applications. google.com The use of different salts, including the adipate, highlights the ongoing efforts in pharmaceutical development to optimize the delivery and performance of amphetamine-based medications. mdedge.comtandfonline.com

Table 2: Comparison of Common Amphetamine Salts

| Salt Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₁₅H₂₃NO₄ | 281.352 |

| Amphetamine Sulfate | (C₉H₁₃N)₂·H₂SO₄ | 368.49 |

| Amphetamine Aspartate | C₁₃H₁₉N₂O₄ | Not specified |

| Dextroamphetamine Saccharate | Not specified | Not specified |

Molecular and Cellular Pharmacology of Dextroamphetamine

General Sympathomimetic and Central Nervous System Stimulant Actions

Dextroamphetamine is a noncatecholamine, sympathomimetic amine that functions as a potent central nervous system (CNS) stimulant. drugbank.comprobes-drugs.org Its sympathomimetic actions mimic the effects of the sympathetic nervous system, leading to physiological responses such as increased heart rate, elevated blood pressure, and respiratory stimulation. drugbank.combritannica.com The primary sites of its activity appear to be the cerebral cortex and the reticular activating system. glowm.com

As a CNS stimulant, dextroamphetamine enhances alertness, wakefulness, and focus. britannica.compatsnap.com These effects are attributed to its ability to increase the activity of several key neurotransmitters in the brain. patsnap.com While the precise therapeutic mechanisms are not fully understood, its efficacy in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy is well-established. britannica.comnih.gov

Mechanisms of Monoamine Neurotransmitter Modulation

The pharmacological effects of dextroamphetamine are primarily mediated through its complex interactions with monoamine neurotransmitter systems, particularly those involving dopamine (B1211576) and norepinephrine (B1679862). patsnap.compatsnap.com

Inhibition and Reversal of Transporter Proteins (Dopamine, Norepinephrine, Serotonin)

Dextroamphetamine interacts with the transporter proteins responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and, to a lesser extent, serotonin (B10506) (SERT) from the synaptic cleft back into the presynaptic neuron. wikipedia.orgpatsnap.comdrugbank.com It acts as a competitive inhibitor, blocking the reuptake of these neurotransmitters. nih.gov Furthermore, dextroamphetamine can reverse the direction of these transporters, causing them to pump monoamines from the presynaptic neuron into the synapse. patsnap.compatsnap.com

Dextroamphetamine exhibits a higher affinity for NET compared to DAT, and a significantly lower affinity for SERT. frontiersin.org This differential affinity contributes to its potent effects on norepinephrine and dopamine systems. frontiersin.org

Enhanced Neurotransmitter Release from Presynaptic Terminals

Dextroamphetamine stimulates the release of dopamine and norepinephrine from their storage sites within presynaptic nerve terminals. britannica.compatsnap.com By entering the presynaptic neuron, it disrupts the storage of these neurotransmitters in synaptic vesicles, leading to their release into the cytoplasm and subsequently into the synaptic cleft. patsnap.com

Stimulation of Reverse Transport Mechanisms in Synaptic Clefts

A key aspect of dextroamphetamine's mechanism is its ability to induce reverse transport, or efflux, of monoamines through their respective transporters. drugbank.comhmdb.ca Once inside the presynaptic neuron, dextroamphetamine causes an increase in the intracellular concentration of monoamines, which in turn forces the transporter proteins to work in reverse, expelling dopamine and norepinephrine into the synaptic cleft. drugbank.comjccc.edu This process significantly elevates the extracellular levels of these neurotransmitters. nih.gov

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

Dextroamphetamine also interacts with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters into synaptic vesicles for storage and subsequent release. wikipedia.orgpatsnap.com By inhibiting VMAT2, dextroamphetamine disrupts the sequestration of dopamine and norepinephrine into these vesicles, leading to an increase in their cytoplasmic concentration. wikipedia.orgnih.gov This further contributes to the reverse transport of these neurotransmitters into the synaptic cleft. drugbank.com

Monoamine Oxidase (MAO) Enzyme Inhibition Studies

The interaction with MAO is significant; concurrent use with monoamine oxidase inhibitors (MAOIs) is contraindicated due to the risk of dangerous drug interactions, such as hypertensive crisis. wikipedia.orgmedscape.comopenmedicalpublishing.org While early reports from the 1960s documented severe adverse events from combining dextroamphetamine with MAOIs like phenelzine (B1198762) and tranylcypromine, later clinical observations have explored this combination cautiously for treatment-resistant depression. nih.govnih.gov Transdermal administration of the MAOI selegiline, which selectively inhibits MAO-B in the central nervous system at lower doses, may offer a safer profile by avoiding significant MAO-A inhibition in the gut. nih.gov

Studies examining the combination for treatment-resistant conditions found it could be safe and effective under close monitoring, though hypotension was a noted side effect in one series. nih.gov The primary concern remains the synergistic effect of dextroamphetamine and MAOIs, both of which elevate plasma catecholamine levels. wikipedia.org

| Enzyme | Action by Dextroamphetamine | Reference |

| Monoamine Oxidase (MAO) | Inhibition | nih.govumich.edu |

| Amine oxidase [flavin-containing] B | Inhibition | drugbank.com |

Postsynaptic Receptor Engagement Research

Dextroamphetamine's central nervous system effects are significantly mediated through the indirect stimulation of postsynaptic dopamine receptors, primarily the D1 and D2 subtypes. frontiersin.orgnih.gov This stimulation is not a result of direct binding as an agonist, but rather a consequence of dextroamphetamine's primary actions: promoting dopamine release and blocking its reuptake, which substantially increases the concentration of dopamine in the synaptic cleft. frontiersin.orgnih.gov

Research using D1-like and D2-like receptor antagonists has demonstrated that blocking either receptor type attenuates the effects of dextroamphetamine. frontiersin.org For instance, the locomotor stimulant effect of d-amphetamine in rats was blocked by both the D1 antagonist SCH23390 and the D2 antagonist eticlopride. nih.gov This suggests that the physiological and behavioral outcomes of dextroamphetamine administration are dependent on the integrity of signaling through both D1 and D2 receptor pathways. frontiersin.orgnih.gov

Interestingly, studies have shown an interdependence between these receptors in mediating dextroamphetamine's effects. While co-activation of D1 and D2-like receptors with selective agonists can partially mimic the effects of dextroamphetamine, activation of either receptor type alone does not produce the same outcome. frontiersin.org This highlights a necessary synergism between D1 and D2 receptor signaling for the full expression of dextroamphetamine's pharmacological action. frontiersin.org Chronic exposure to amphetamine has also been shown to alter D2 receptor expression and function. frontiersin.org

Table of Experimental Findings on D1/D2 Receptor Involvement

| Experimental Condition | Observation | Implication | Reference |

|---|---|---|---|

| Pretreatment with D1 antagonist (SCH23390) | Attenuated d-amphetamine's effect | D1 receptor signaling is necessary for d-amphetamine's action. | frontiersin.orgnih.gov |

| Pretreatment with D2 antagonist (raclopride, eticlopride) | Attenuated d-amphetamine's effect | D2 receptor signaling is necessary for d-amphetamine's action. | frontiersin.orgnih.gov |

| Co-activation of D1 and D2 receptors | Partially mimicked d-amphetamine's effect | Synergistic action between D1 and D2 receptors is required. | frontiersin.org |

Dextroamphetamine's pharmacology involves significant interactions with both alpha (α) and beta (β) adrenergic receptor subtypes. drugs.com This engagement is twofold: an indirect effect mediated by the release of norepinephrine from adrenergic nerve terminals and a direct action on the receptors themselves. nih.govdrugs.com The released norepinephrine subsequently acts on postsynaptic α- and β-adrenergic receptors. nih.gov

Stimulation of α-adrenergic receptors, particularly the α1 subtype, is linked to effects such as vasoconstriction and an increase in total peripheral resistance, leading to elevations in blood pressure. nih.gov Research has also implicated α1A adrenergic receptors in mediating the cortical "Up state" promoting effects of d-amphetamine. frontiersin.org Furthermore, the cognition-enhancing effects of amphetamines are partly attributed to the indirect activation of α2-adrenergic receptors in the prefrontal cortex. wikipedia.org

Engagement with β-adrenergic receptors contributes to cardiovascular effects, including increased heart rate and stroke volume, as well as enhanced blood flow to skeletal muscles. nih.gov This broad interaction with adrenergic receptor subtypes underscores the compound's systemic sympathomimetic activity. drugs.com

Summary of Adrenergic Receptor Interactions

| Receptor Subtype | Effect of Dextroamphetamine Engagement | Reference |

|---|---|---|

| Alpha (α) Adrenergic | Direct action and indirect stimulation via norepinephrine release, causing vasoconstriction and increased blood pressure. | nih.govdrugs.com |

| Beta (β) Adrenergic | Direct action and indirect stimulation via norepinephrine release, causing increased heart rate and stroke volume. | nih.govdrugs.com |

| Alpha-1A (α1A) Adrenergic | Activation contributes to cortical arousal. | frontiersin.org |

Dopamine D1 and D2 Receptor Stimulation

Investigations into Alterations of Dopamine Transporter Expression and Function

The dopamine transporter (DAT) is a primary target of dextroamphetamine, and research has extensively investigated how the drug alters both its function and expression. frontiersin.orgjneurosci.orgnih.gov Functionally, dextroamphetamine inhibits the reuptake of dopamine and can reverse the direction of transport, causing a non-vesicular release of dopamine from the presynaptic neuron into the synapse, a process known as efflux. wikipedia.orgjneurosci.org This efflux is a key mechanism behind the rapid increase in extracellular dopamine concentrations. jneurosci.org

Beyond acute functional changes, amphetamine exposure can lead to significant alterations in DAT expression and localization. frontiersin.orgdrugbank.com Studies in cellular models have reported complex, time-dependent changes in the number of transporters on the cell surface. jneurosci.org Short-term exposure (minutes) to amphetamine can induce a rapid translocation of DAT to the plasma membrane, which may be a homeostatic attempt to clear the elevated synaptic dopamine. jneurosci.orgnih.gov However, more prolonged treatment (10-30 minutes or longer) has been shown to cause a net internalization of the transporter from the cell surface. jneurosci.org

Long-term or chronic administration studies, particularly in animal models, have demonstrated more persistent changes in the dopamine system, including reductions in the number of dopamine transporters. nih.gov These alterations in DAT levels and regulatory processes induced by psychostimulants could underlie the long-term adaptations observed during therapeutic use or in states of addiction. nih.gov

Table of Dextroamphetamine's Effects on DAT

| Aspect of DAT | Observed Alteration | Research Finding | Reference |

|---|---|---|---|

| Function | Reuptake Inhibition | Competitively blocks dopamine reuptake. | nih.govjneurosci.org |

| Function | Reverse Transport (Efflux) | Induces non-vesicular release of cytoplasmic dopamine. | wikipedia.orgjneurosci.org |

| Expression | Acute Translocation | Rapidly increases DAT on the cell surface (short-term exposure). | jneurosci.orgnih.gov |

| Expression | Internalization | Promotes net transporter internalization (prolonged exposure). | jneurosci.org |

| Expression | Long-term Levels | Chronic administration can lead to a reduction in DAT levels. | nih.gov |

Preclinical Pharmacokinetics and Biotransformation Research of Dextroamphetamine

Absorption Characteristics in Non-Human Biological Systems

Factors that influence the pH of the gastrointestinal tract can alter the absorption of amphetamine. Substances that lead to acidification of the gastrointestinal environment can decrease amphetamine absorption. wikipedia.org Conversely, alkalinization of the gastrointestinal tract may be associated with an increase in the compound's absorption. wikipedia.org

Distribution Patterns within Biological Matrices

Following absorption, dextroamphetamine distributes throughout the body. The apparent volume of distribution for amphetamine is approximately 4 L/kg. nih.gov Plasma protein binding of amphetamine is less than 20%. nih.gov

Hair Deposition Mechanisms and Research Models

Hair is a valuable matrix for detecting amphetamine use due to its ability to retain the drug for extended periods. nih.gov The deposition of dextroamphetamine into hair is a complex process influenced by several factors, including melanin (B1238610) concentration. nih.gov

A population pharmacokinetic model developed from a study on healthy adults described the movement of dextroamphetamine from plasma into hair. nih.gov This model utilized a one-compartment plasma model linked to a single compartment for hair. nih.govnih.gov The study found that the volume of distribution within the hair compartment increased with higher melanin concentrations. nih.govnih.gov This suggests that melanin plays a significant role in the binding and retention of dextroamphetamine in hair. nih.gov The guinea pig is often selected as an experimental animal for studying drug incorporation into hair because its hair growth cycle is similar to that of humans. uclan.ac.uk

| Parameter | Value | 95% Confidence Interval |

| Absorption Rate Constant (ka) | 0.527 h⁻¹ | 0.467–0.586 h⁻¹ |

| Apparent Clearance (CL/F) | 28.7 L/h | 27.1–30.3 L/h |

| Apparent Volume of Distribution (V/F) | 377 L | 326–428 L |

| Incorporation Rate Constant (Plasma to Hair) | 1.60e⁻⁶ h⁻¹ | 1.06e⁻⁶–2.14e⁻⁶ h⁻¹ |

| Apparent Volume of Distribution in Hair | 17.7 mg | 12.5–22.8 mg |

| Data from a population pharmacokinetic study in healthy adults receiving oral dextroamphetamine. nih.govnih.gov |

Enzymatic Metabolism Pathways

Dextroamphetamine undergoes extensive metabolism in the liver. The primary pathways involve hydroxylation and subsequent conjugation reactions.

Cytochrome P450 2D6 (CYP2D6) Mediated Hydroxylation

The initial and a key step in the metabolism of dextroamphetamine is the hydroxylation of the benzene (B151609) ring at the para-position to form 4-hydroxyamphetamine. nih.govdrugbank.comprobes-drugs.org This reaction is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govdrugbank.comprobes-drugs.orgtandfonline.comwikipedia.orggenome.jp CYP2D6 is a member of the cytochrome P450 mixed-function oxidase system and is a crucial enzyme in the metabolism of approximately 25% of clinically used drugs. wikipedia.org In vitro studies have confirmed the role of CYP2D6 in the formation of 4-hydroxyamphetamine. tandfonline.com However, some research suggests that the formation of 4-hydroxyamphetamine in the presence of expressed CYP2D6 enzymes can be limited, and other enzymes like CYP2B6 may also contribute to this metabolic step. tandfonline.com

Subsequent Conjugation Reactions (Sulfotransferase, Glucuronyltransferase)

Following hydroxylation, the resulting 4-hydroxyamphetamine metabolite undergoes phase II conjugation reactions. drugbank.comprobes-drugs.org These reactions, which include sulfation and glucuronidation, are catalyzed by sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes, respectively. drugbank.comprobes-drugs.orgsigmaaldrich.comupol.czxenotech.com Conjugation increases the water solubility of the metabolite, facilitating its excretion from the body. sigmaaldrich.com The resulting glucuronide and sulfate (B86663) conjugates are more polar than the parent compound and its hydroxylated metabolite. sigmaaldrich.comxenotech.com

Role of Dopamine (B1211576) Beta-Hydroxylase (DBH) in Metabolite Transformation

Dopamine beta-hydroxylase (DBH) is an enzyme that can further metabolize amphetamine and its metabolites. nih.govwikipedia.orgplos.org Research indicates that amphetamine can act as both an indirect and direct inhibitor of DBH. nih.gov In studies using isolated adrenal storage vesicles and rat brain synaptosomes, amphetamine competitively inhibited the uptake of catecholamines, which is a prerequisite for their hydroxylation by DBH. nih.gov This indirect inhibition reduces the access of the substrate to the enzyme. nih.gov Additionally, there is evidence for direct inhibition of the enzyme itself. nih.gov Furthermore, 4-hydroxyamphetamine can be metabolized by DBH to form 4-hydroxynorephedrine. wikipedia.org

Deamination Pathways of Alpha-Hydroxyamphetamine

Alpha-hydroxyamphetamine, also known as norephedrine, is an active metabolite of dextroamphetamine formed by oxidation on the side chain. fda.govhres.ca This metabolite undergoes further biotransformation, primarily through a deamination pathway. This process involves the removal of the amine group from alpha-hydroxyamphetamine, which leads to the formation of phenylacetone (B166967). fda.govnih.govfda.gov Subsequently, phenylacetone is further metabolized to benzoic acid. hres.canih.govjccc.edu Benzoic acid can then be conjugated with glucuronic acid to form its glucuronide or with glycine (B1666218) to form hippuric acid before excretion. fda.govnih.govfda.gov

Genetic Polymorphism of Metabolic Enzymes in Research Contexts

The metabolism of dextroamphetamine is significantly influenced by genetic variations in metabolic enzymes, particularly Cytochrome P450 2D6 (CYP2D6). fda.govgenomind.com CYP2D6 is a key enzyme involved in the 4-hydroxylation of amphetamine to form 4-hydroxyamphetamine. fda.govfda.gov This enzyme is known for its genetic polymorphism, meaning that variations in the CYP2D6 gene can lead to different enzyme activity levels among individuals. fda.govgenomind.comwikipedia.org

Table 1: CYP2D6 Metabolizer Phenotypes and Functional Implications

| Phenotype | Enzyme Activity | Implication for Dextroamphetamine Metabolism |

|---|---|---|

| Ultrarapid Metabolizer (UM) | Increased | Faster than normal metabolism |

| Extensive Metabolizer (EM) | Normal | Expected rate of metabolism |

| Intermediate Metabolizer (IM) | Decreased | Slower than normal metabolism |

| Poor Metabolizer (PM) | Little to no function | Significantly slowed or absent metabolism |

Excretion Mechanisms in Preclinical Models

The primary route of elimination for dextroamphetamine and its metabolites is through the kidneys and into the urine. hres.canih.gov In preclinical models, as in humans, the urinary excretion of amphetamine is highly dependent on the pH of the urine. fda.govhres.ca Amphetamine has a pKa of 9.9. fda.govhres.ca

In acidic urine, amphetamine is more ionized, which reduces its reabsorption in the renal tubules and leads to increased renal elimination. fda.govhres.ca Clearances can even exceed the glomerular filtration rate, which indicates the involvement of active secretion mechanisms. fda.govhres.ca Conversely, in alkaline urine, a greater proportion of amphetamine remains in its non-ionized form. fda.govhres.ca This form is more readily reabsorbed from the renal tubules back into the bloodstream, resulting in decreased renal elimination and a longer elimination half-life. fda.govhres.ca

Studies in various animal models have shown species differences in biotransformation, but the primary excretion route remains urinary. nih.gov In rats, for instance, a significant portion of the dose is metabolized, whereas in other species like dogs and humans, a larger percentage is excreted as the unchanged parent drug. nih.gov Approximately 30-40% of an administered dose is recovered in the urine as unchanged amphetamine under normal pH conditions, with about half the dose being recovered as derivatives of alpha-hydroxy-amphetamine. fda.govhres.ca

Interactions with Drug Efflux Transporter Systems

Drug efflux transporters, such as P-glycoprotein (P-gp), are present in various tissues, including the blood-brain barrier, where they act to limit the entry of substances into the central nervous system. oup.comnih.gov Research has investigated the interaction of dextroamphetamine with these transporter systems.

P-glycoprotein (P-gp) Affinity and Inhibitory Potential

In vitro studies have been conducted to determine the affinity of dextroamphetamine for P-gp and its ability to inhibit the transporter. These studies have generally concluded that d-amphetamine is a weak P-gp substrate and inhibitor. nih.govresearchgate.net One study utilizing P-gp overexpressing cell lines found that d-amphetamine was unlikely to be transported by P-glycoprotein. nih.gov Another study suggested that while amphetamine has a weak affinity for P-gp and is a relatively weak inhibitor, this profile is consistent with it being a substrate. researchgate.net Methamphetamine, a related compound, is also considered a weak substrate and competitive inhibitor of CYP2D6, which in turn can influence P-gp interactions. nih.gov

Advanced Methodologies in Dextroamphetamine Adipate Research

In Vitro and Ex Vivo Assay Development for Pharmacological Characterization

In vitro and ex vivo assays are fundamental in characterizing the pharmacological properties of dextroamphetamine adipate (B1204190). These controlled laboratory techniques allow for the detailed investigation of the compound's effects on specific biological targets.

Quantitative Receptor Binding and Functional Assays

Quantitative receptor binding assays are employed to determine the affinity of dextroamphetamine for various receptors. While dextroamphetamine's primary mechanism is not direct receptor agonism, it does exhibit interactions with several receptor types. For instance, it may act as a direct agonist on central 5-HT receptors. hmdb.ca It also shows antagonist activity at the alpha-1B adrenergic receptor. drugbank.com Research indicates that dextroamphetamine is an agonist for the trace amine-associated receptor 1 (TAAR1). drugbank.com Functional assays complement binding studies by measuring the biological response following receptor interaction.

| Receptor Target | Interaction Type | Reference |

|---|---|---|

| Trace amine-associated receptor 1 (TAAR1) | Agonist | drugbank.com |

| 5-HT (Serotonin) Receptors (Central) | Direct Agonist (potential) | hmdb.ca |

| Alpha-1B Adrenergic Receptor | Antagonist | drugbank.com |

Cell-Based Neurotransmitter Uptake and Release Assays

A primary mechanism of dextroamphetamine involves its profound effects on neurotransmitter dynamics. Cell-based assays are critical for quantifying these effects. Dextroamphetamine is known to block the reuptake of dopamine (B1211576) and norepinephrine (B1679862) into the presynaptic neuron. fda.gov It achieves this by acting as a negative modulator of the sodium-dependent dopamine transporter (DAT) and the sodium-dependent noradrenaline transporter (NET). drugbank.compatsnap.com

Furthermore, dextroamphetamine promotes the release of these monoamines into the extraneuronal space. fda.gov It stimulates the reverse transport of dopamine and may also disrupt the vesicular storage of neurotransmitters by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to increased cytoplasmic and synaptic concentrations of dopamine and norepinephrine. drugbank.compatsnap.comwikipedia.orgpatsnap.com

| Assay Type | Finding | Reference |

|---|---|---|

| Neurotransmitter Uptake | Inhibits reuptake of dopamine and norepinephrine. | fda.govpatsnap.com |

| Neurotransmitter Release | Increases release of dopamine and norepinephrine. | fda.govpatsnap.com |

| Transporter Interaction | Reverses transport direction of DAT and NET. | patsnap.com |

| Vesicular Storage | Interacts with VMAT2 to enhance release of dopamine. | wikipedia.orgpatsnap.com |

Enzymatic Activity Profiling Assays (e.g., MAO, CYP450)

Enzymatic activity assays are essential for understanding the metabolic fate and potential drug interactions of dextroamphetamine. Dextroamphetamine may inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. patsnap.compatsnap.com This inhibition contributes to increased levels of available dopamine and norepinephrine.

The metabolism of dextroamphetamine is primarily mediated by the cytochrome P450 enzyme system in the liver, specifically CYP2D6. drugbank.comdrugbank.comprobes-drugs.org It is metabolized to 4-hydroxyamphetamine. drugbank.comprobes-drugs.org Genetic variations in CYP2D6 can lead to differences in how individuals metabolize the drug. nih.govnih.gov Studies also indicate minor contributions from CYP1A2 and CYP3A4 to its metabolism. nih.gov Furthermore, dextroamphetamine itself can act as a minor inhibitor of CYP2D6. fda.gov

| Enzyme | Interaction | Finding | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Inhibition | Contributes to increased neurotransmitter levels. | patsnap.compatsnap.com |

| CYP2D6 | Metabolism | Primary enzyme for metabolizing dextroamphetamine to 4-hydroxyamphetamine. | drugbank.comdrugbank.comprobes-drugs.org |

| CYP2D6 | Inhibition | Displays minor inhibition of its own metabolic pathway. | fda.gov |

| CYP1A2 | Metabolism | Contributes to metabolism. | nih.gov |

| CYP3A4 | Metabolism | Contributes to metabolism. | nih.gov |

Transporter Interaction Assays (e.g., ATPase, Intracellular Accumulation, Monolayer Permeability)

Transporter interaction assays provide insight into the absorption, distribution, and elimination of dextroamphetamine. These assays can evaluate if a compound is a substrate or inhibitor of various transporters. xenotech.comeurofinsdiscovery.com Techniques include measuring intracellular accumulation in cells over-expressing specific transporters and assessing permeability across cell monolayers. xenotech.com

Studies on human colon carcinoma (Caco-2) cell monolayers, a model for intestinal absorption, indicate that dextroamphetamine is permeable. drugbank.com Research has also investigated its interaction with P-glycoprotein (P-gp), an efflux transporter, and found that dextroamphetamine is not a substrate for P-gp. drugbank.com Ex vivo studies using human cerebral microvascular endothelial cells (HCMECs) have shown that dextroamphetamine can induce enhanced vascular permeability. nih.gov This effect was associated with alterations in the actin cytoskeleton. nih.gov Additionally, research has explored the impact of dextroamphetamine on energy metabolism, noting that it can cause a decrease in the striatal adenosine (B11128) triphosphate/adenosine diphosphate (B83284) (ATP/ADP) ratio. nih.gov

Chromatographic and Spectroscopic Techniques for Analysis and Quantification

Accurate and sensitive analytical methods are paramount for the detection and quantification of dextroamphetamine adipate in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amphetamines. edwiserinternational.com It is widely used for the simultaneous determination of amphetamine and its metabolites in biological samples and pharmaceutical formulations. wikipedia.orgwikipedia.org

A common approach involves using a reversed-phase column, such as a Hypersil ODS RP-18, with an isocratic mobile phase. edwiserinternational.com For example, a mobile phase consisting of a methanol (B129727) and sodium hydrogen phosphate (B84403) buffer solution is effective. edwiserinternational.com Detection is often achieved using electrochemical or UV detectors. edwiserinternational.comwikipedia.org The quantification of dextroamphetamine is typically performed by comparing the peak area or height from the sample chromatogram to a standard curve generated from known concentrations of the compound. google.com

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Hypersil ODS RP-18 column (5 µm) | edwiserinternational.com |

| Mobile Phase | Methanol–sodium hydrogen phosphate buffer (e.g., 30:70 v/v) | edwiserinternational.com |

| Detection | Electrochemical or UV detection | edwiserinternational.comwikipedia.org |

| Quantification | Comparison of peak area/height with standards of known concentration. | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique frequently employed for the separation, identification, and quantification of metabolites in biological samples. In the context of dextroamphetamine research, GC-MS is instrumental in metabolite profiling, a process that allows for the comprehensive analysis of metabolic pathways. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

The process typically involves a single extraction procedure followed by derivatization of the analyte. jcami.eu Derivatization is a crucial step that converts non-volatile compounds like dextroamphetamine into more volatile derivatives suitable for GC analysis. jfda-online.com This enhances the chromatographic properties and improves the detection limits of the method. jcami.eujfda-online.com For instance, the use of acylating agents such as N-methyl-bis(trifluoroacetamide) (MBTFA) has been shown to provide significant advantages over other common derivatization reactions. jcami.eu

GC-MS-based metabolomics can identify and quantify a wide range of small molecule metabolites, including acids, alcohols, amino acids, and sugars. nih.gov This enables researchers to gain insights into the metabolic fate of this compound. The method has been successfully used to quantify amphetamine in plasma samples, achieving low limits of detection and quantification. jcami.eu Specifically, one method reported a detection limit of 0.43 ng/ml and a quantification limit of 1.42 ng/ml. jcami.eu The high sensitivity and reliability of GC-MS make it a valuable tool for understanding the metabolic profile of dextroamphetamine. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. beilstein-journals.org This non-destructive technique provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. pitt.edu The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field. mdpi.com

Modern NMR spectroscopy, particularly with the advent of Fourier-transform (FT) NMR and high-field cryomagnets, allows for the routine acquisition of both one-dimensional (1D) and two-dimensional (2D) spectra. pitt.edu 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. pitt.edufrontiersin.org 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between nuclei, which helps in piecing together the molecular structure. pitt.edu

For dextroamphetamine, NMR is crucial for confirming its chemical structure, which is (2S)-1-phenylpropan-2-amine. nih.gov The adipate salt form would also be characterizable by NMR, with signals corresponding to both the dextroamphetamine cation and the adipate anion. The high resolution and sensitivity of modern NMR instruments enable the analysis of even small sample quantities. pitt.edu

Mass Spectrometry (MS) for Compound Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio. chromatographyonline.com In the analysis of this compound, MS, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides high sensitivity and specificity. nih.gov

The process involves ionizing the analyte molecules and then separating the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the compound, which allows for its unambiguous identification. For dextroamphetamine, the exact mass can be calculated and compared to the measured mass for confirmation. nih.gov

MS is also a quantitative technique. By using an internal standard, often a deuterated analog of the analyte, the concentration of the compound in a sample can be accurately determined. jcami.eu This is crucial in pharmacokinetic studies to measure drug levels in biological fluids. For instance, a validated LC-MS/MS method has been developed for the simultaneous identification and quantitation of amphetamine and other drugs in oral fluid, with a limit of quantitation as low as 0.4 to 5 ng/mL. nih.gov The high sensitivity of MS allows for the detection of even trace amounts of the compound and its metabolites. jfda-online.com

Thin-Layer Chromatography (TLC) in Synthesis and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of compounds. chromatographyonline.com It is particularly valuable in the synthesis and purity assessment of this compound. ualberta.caumich.edu TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. umich.edu

In the context of synthesis, TLC is used to monitor the progress of a chemical reaction. ualberta.caumich.edu By spotting the reaction mixture on a TLC plate at different time intervals, chemists can observe the disappearance of reactants and the appearance of the product. This allows for the optimization of reaction conditions and the determination of the reaction's endpoint.

Furthermore, TLC is a fundamental tool for assessing the purity of a synthesized compound. researchgate.net A pure compound will typically appear as a single spot on the developed TLC plate. ualberta.ca The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for preliminary identification. umich.edu The presence of multiple spots indicates the presence of impurities. researchgate.net

| Analytical Technique | Primary Application in this compound Research | Key Findings/Capabilities |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolite Profiling | Enables identification and quantification of metabolites; detection limits in the low ng/ml range. jcami.eunih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirms the chemical structure and stereochemistry of the molecule. pitt.edunih.gov |

| Mass Spectrometry (MS) | Compound Identification and Quantification | Provides high sensitivity and specificity for identification and accurate quantification using internal standards. jcami.eunih.gov |

| Thin-Layer Chromatography (TLC) | Synthesis and Purity Assessment | Monitors reaction progress and assesses the purity of the final compound. ualberta.caumich.eduresearchgate.net |

Computational Modeling and Simulation in Pharmacological Research

Computational modeling and simulation are increasingly valuable tools in pharmacological research, offering insights into the mechanisms of drug action and guiding drug discovery efforts. For dextroamphetamine, these models can help elucidate its interaction with molecular targets and predict its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic models, for example, can be developed to describe the absorption, distribution, metabolism, and excretion of dextroamphetamine. A population pharmacokinetic analysis using a one-compartment model has been used to describe the pharmacokinetics of dextroamphetamine in plasma and its deposition into hair. nih.gov Such models can incorporate covariates like body weight and melanin (B1238610) concentration in hair to explain inter-individual variability. nih.gov

At the molecular level, computational models can simulate the binding of dextroamphetamine to its primary targets, such as the dopamine transporter. These simulations can provide a detailed understanding of the binding interactions and the conformational changes that lead to the drug's effects. Models of addiction also incorporate the role of dopamine in the brain's reward pathways, suggesting that increased dopamine concentrations induced by amphetamines are positively reinforcing. mdpi.com

Development and Application of Preclinical Animal Models for Mechanistic Studies

Preclinical animal models are essential for investigating the neurobiological mechanisms underlying the effects of dextroamphetamine and for the discovery of new therapeutic agents. nih.gov These models allow for controlled experiments that are not feasible in humans.

Rodent models, particularly mice, are frequently used in dextroamphetamine research. drugbank.comnih.gov These studies often involve observing behavioral changes induced by the drug. For example, researchers have analyzed the effects of dexamphetamine on various behavioral items in mice to understand its mechanism of action. nih.gov Such studies have shown a division of behavioral effects based on the dose administered. nih.gov Animal models have also been instrumental in studying the role of dopamine and norepinephrine systems in the effects of amphetamines. wikipedia.orgwikipedia.org

Furthermore, preclinical models are crucial for drug discovery. nih.gov For instance, mouse models of nicotine (B1678760) exposure have been used to investigate the neurobiology of conditions for which dextroamphetamine is prescribed and to identify potential new medications. nih.gov These models contribute significantly to our understanding of the drug's therapeutic effects and potential for abuse. drugbank.com

In Vitro Cell Culture and Artificial Tissue Models in Drug Delivery Research

In vitro cell culture and artificial tissue models provide powerful platforms for studying drug delivery and cellular responses to this compound in a controlled environment. nih.govdergipark.org.tr These models bridge the gap between simple biochemical assays and complex in vivo animal studies. frontiersin.org

Traditional two-dimensional (2D) cell cultures, where cells are grown in a monolayer, have been widely used to study the basic cellular and molecular mechanisms of drug action. nih.gov However, three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence as they more closely mimic the in vivo microenvironment. nih.govdergipark.org.tr These 3D models can replicate key features of native tissues, including cell-to-cell interactions and nutrient gradients, providing a more physiologically relevant platform for drug screening and toxicity assessment. dergipark.org.trfrontiersin.org

Artificial tissue models, such as engineered skin substitutes, are particularly relevant for studying the transdermal delivery of drugs. nih.gov These models can be used to evaluate the permeability of this compound across the skin barrier and to optimize formulations for topical or transdermal application. nih.gov The development of organ-on-a-chip platforms, which integrate 3D tissue models into microfluidic devices, offers the potential for high-throughput screening of drug delivery systems. frontiersin.org Dextran-based scaffolds, which can be formed into various structures, are also being explored as carriers for controlled drug release in tissue engineering applications. nih.gov Furthermore, poly(glycerol adipate)-based network materials are being investigated for their potential in soft tissue regeneration and as carriers for sustained drug release. frontiersin.org

| Research Model | Application in this compound Research | Key Advantages |

| Computational Modeling | Pharmacokinetic/Pharmacodynamic prediction, Molecular interaction simulation | Provides mechanistic insights, guides experimental design. nih.govmdpi.com |

| Preclinical Animal Models | Mechanistic studies of neurobiology, Drug discovery | Allows for controlled investigation of behavioral and physiological effects. nih.govnih.gov |

| In Vitro Cell Culture | Study of cellular responses and drug delivery | Offers a controlled environment for mechanistic studies at the cellular level. nih.govdergipark.org.tr |

| Artificial Tissue Models | Drug delivery research, especially transdermal | Mimics human tissue for more relevant permeability and formulation studies. frontiersin.orgnih.gov |

Theoretical and Conceptual Frameworks in Dextroamphetamine Adipate Research

Refinements of the Monoamine Hypothesis in Stimulant Pharmacology

The foundational monoamine hypothesis suggests that stimulants like dextroamphetamine exert their therapeutic and psychoactive effects by increasing the synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser degree, serotonin (B10506) (5-HT). wikipedia.orgpatsnap.com Dextroamphetamine adipate (B1204190), by providing the dextroamphetamine molecule, directly engages with this system. Research has significantly refined this hypothesis by detailing the intricate mechanisms at play. Dextroamphetamine acts as a competitive substrate and inhibitor of the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). patsnap.comnih.gov

This interaction leads to two primary outcomes: the blockade of neurotransmitter reuptake and the promotion of their release from the presynaptic neuron into the synapse. patsnap.com This latter process, known as reverse transport or efflux, is a key feature of amphetamine's action and represents a significant refinement of the original hypothesis. nih.govhmdb.ca Dextroamphetamine can enter the presynaptic neuron via the transporters or by diffusing across the cell membrane. wikipedia.orgnih.gov Once inside, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to increased cytoplasmic concentrations of neurotransmitters and facilitating their reverse transport out of the neuron. nih.govwikipedia.orgpatsnap.com The most pronounced effects are on the norepinephrine and dopamine systems. wikipedia.org

Stereochemical Specificity and its Impact on Neurobiological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical to the pharmacological activity of amphetamine. Amphetamine exists as two mirror-image isomers, or enantiomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). wikipedia.orgwikidoc.org Dextroamphetamine adipate is a salt form that delivers the dextrorotary, or "right-handed," isomer.

Scientific research has consistently shown that dextroamphetamine is a more potent central nervous system (CNS) stimulant than levoamphetamine, with some estimates suggesting it is three to four times more powerful in its central effects. wikipedia.orgthecarlatreport.com This difference is primarily attributed to its differential affinity for the monoamine transporters. Dextroamphetamine exhibits a significantly higher binding affinity and potency at the dopamine transporter (DAT) compared to levoamphetamine. wikipedia.orgnih.gov While both isomers have comparable affinities for the norepinephrine transporter (NET), the pronounced action of d-amphetamine on the dopamine system is thought to mediate its stronger effects on arousal, cognitive control, and reinforcement. wikipedia.orgresearchgate.net In contrast, levoamphetamine has slightly more potent peripheral and cardiovascular effects. wikipedia.org This stereospecificity highlights how a subtle change in molecular geometry dictates the interaction with neurobiological targets and the resulting pharmacological profile.

Mechanistic Insights into Neurotransmitter System Plasticity

Chronic exposure to dextroamphetamine can induce long-term adaptive changes in the brain's neurotransmitter systems, a concept known as neuroplasticity. patsnap.comfrontiersin.org These changes are the brain's attempt to maintain homeostasis in response to the sustained increase in synaptic monoamines. Mechanistic studies have revealed several key adaptations.

One significant finding is the alteration in dopamine receptor density. Research has shown that chronic stimulant use can lead to a downregulation of dopamine D2 receptors, which may be a contributing factor to the development of tolerance. nih.govnih.gov Furthermore, the function and expression of the transporters themselves can change. Meta-analyses of imaging studies in chronic amphetamine users have indicated reduced DAT availability in the striatum. cambridge.org These plastic changes can also involve alterations in the intracellular signaling pathways coupled to these receptors. For instance, some animal studies have demonstrated that amphetamine treatment can lead to a down-regulation of D1 receptor-coupled adenylate cyclase activity in the striatum. jneurosci.org These neuroadaptive processes are complex and regionally specific, underpinning the long-term consequences of stimulant action on brain function. frontiersin.orgnih.gov

Comparative Pharmacological Analyses with Other Amphetamine Enantiomers and Derivatives

Comparing dextroamphetamine to its levorotary counterpart and other derivatives provides a clearer understanding of its specific pharmacological properties.

Dextroamphetamine vs. Levoamphetamine : As established, d-amphetamine's greater CNS potency stems from its stronger action on dopamine pathways, whereas l-amphetamine has a more balanced effect on norepinephrine and dopamine neurotransmission. researchgate.netsimpleandpractical.com

Dextroamphetamine vs. Methamphetamine : Methamphetamine is another potent psychostimulant. It is generally considered more potent than dextroamphetamine, which is partly due to its greater effects on both the dopamine and serotonin systems. nih.gov

Dextroamphetamine vs. Lisdexamfetamine (B1249270) : Lisdexamfetamine is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. droracle.ai Red blood cells convert lisdexamfetamine into dextroamphetamine and the amino acid L-lysine. nih.gov This enzymatic conversion results in a more gradual and sustained release of active d-amphetamine compared to immediate-release formulations of this compound. wikipedia.orgdroracle.ai While the active molecule (d-amphetamine) is the same, this difference in pharmacokinetics creates a distinct pharmacodynamic profile, with a smoother onset and longer duration of action for lisdexamfetamine. medicalnewstoday.com

The following interactive table summarizes the relative potencies of these compounds at the major monoamine transporters.

Interactive Table: Comparative Potency of Amphetamine Enantiomers and Derivatives at Monoamine Transporters

| Compound | Dopamine Transporter (DAT) Potency | Norepinephrine Transporter (NET) Potency | Serotonin Transporter (SERT) Potency |

| d-Amphetamine | High wikipedia.org | High wikipedia.org | Low drugbank.com |

| l-Amphetamine | Moderate researchgate.net | High wikipedia.org | Low |

| Methamphetamine | Very High nih.gov | High nih.gov | Moderate nih.gov |

Emerging Areas and Future Directions in Dextroamphetamine Adipate Research

Unraveling Unestablished General Mechanisms of Action

The primary mechanism of dextroamphetamine is understood to be the enhancement of dopamine (B1211576) and norepinephrine (B1679862) signaling in the central nervous system. patsnap.comwebmd.com It achieves this by binding to and reversing the direction of the dopamine transporter (DAT) and the norepinephrine transporter (NET), which leads to the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft. patsnap.compsychscenehub.com Additionally, it inhibits the reuptake of these neurotransmitters, prolonging their action. patsnap.com Dextroamphetamine also disrupts the vesicular storage of monoamines via the vesicular monoamine transporter 2 (VMAT2), further increasing cytoplasmic neurotransmitter concentrations available for release. psychscenehub.compatsnap.com

Identification of Novel Molecular Targets and Pathways

Beyond the well-documented interactions with monoamine transporters, research is uncovering novel molecular targets and signaling pathways that may mediate the broader effects of dextroamphetamine. These emerging targets could explain aspects of its therapeutic efficacy and provide avenues for developing more specific pharmacological agents.

Key areas of investigation include:

cAMP Signaling Pathway: In vivo studies in mice have shown that dextroamphetamine potently activates the cyclic AMP (cAMP) pathway in the prefrontal cortex. nih.gov This activation appears to be mediated through beta1-adrenergic receptors, leading to the phosphorylation of the GluR1 subunit of the AMPA receptor. nih.gov This pathway is distinct from its effects on dopamine and is a significant area of interest for understanding its cognitive-enhancing effects. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway: Dextroamphetamine has been found to increase the phosphorylation of ERK, a key protein in a signaling cascade involved in neuroplasticity. nih.gov This effect appears to involve multiple signaling pathways, requiring input from beta1- and alpha1-adrenoceptor antagonists, NMDA receptors, and serotonin (B10506) systems. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1): Dextroamphetamine is a potent agonist for TAAR1. frontiersin.org Activation of TAAR1 initiates signaling through protein kinase A (PKA) and protein kinase C (PKC), which in turn can phosphorylate the dopamine transporter (DAT). frontiersin.org This phosphorylation can promote the reverse efflux of dopamine and inhibit dopamine reuptake, adding another layer of regulation to its primary mechanism. frontiersin.org

Phosphoinositide (PI) Cycle: Some in vivo evidence suggests that the PI cycle, a crucial second messenger system, is a target of dextroamphetamine. jpn.ca Studies have shown that dextroamphetamine can increase myo-inositol levels in the rat brain and that its effects can be modulated by lithium, which is known to affect this pathway. jpn.ca

Neuroplasticity and Synaptogenesis: Animal studies are beginning to explore whether dextroamphetamine possesses properties relevant to promoting neuroplasticity and the formation of new synapses. patsnap.com These potential long-term effects on neural structure and function are being investigated in the context of adjunctive therapies for mood disorders and cognitive deficits. patsnap.com

| Target/Pathway | Observed Effect of Dextroamphetamine | Potential Significance | Reference |

|---|---|---|---|

| cAMP Pathway (via β1-adrenergic receptors) | Increases cAMP-dependent phosphorylation of GluR1 in the prefrontal cortex. | May contribute to cognitive enhancement and therapeutic effects in ADHD. | nih.gov |

| ERK Pathway | Increases phosphorylation of ERK, requiring multiple signaling inputs. | Potential role in mediating long-term neuroplastic changes. | nih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | Acts as a potent agonist, leading to phosphorylation of DAT via PKA and PKC. | Modulates dopamine transporter function and dopamine efflux. | frontiersin.org |

| Phosphoinositide (PI) Cycle | Increases myo-inositol levels in the brain; interacts with lithium's effects. | Possible involvement in mood regulation and hyperactivity. | jpn.ca |

| Synaptic Plasticity | Early evidence suggests potential to influence neuroplasticity and synaptogenesis. | Could be harnessed for rehabilitation in disorders with cognitive or motivational deficits. | patsnap.com |

Advanced Preclinical Models for Complex Biological Interactions

To better understand the multifaceted effects of dextroamphetamine, researchers are employing increasingly sophisticated preclinical models. These models aim to replicate complex human behaviors and disease states, allowing for a more nuanced investigation of the drug's actions.

Models of Mania and Bipolar Disorder: Dextroamphetamine-induced hyperlocomotion in rodents is a widely used preclinical model to study the acute symptoms of mania. oup.com Furthermore, the phenomenon of behavioral sensitization, where repeated administration of a psychostimulant leads to a progressively larger behavioral response, is used to model the developmental course of bipolar disorder. oup.com These models are sensitive to the effects of mood-stabilizing drugs and are valuable for screening new treatments. oup.com

Models of Post-Injury Neuroplasticity: Animal models of brain injury, such as induced cortical lesions in rats, are used to study how dextroamphetamine might facilitate functional recovery. oup.com Research using these models has shown that the effects are complex, depending heavily on the specific behavioral task being relearned and the precise location of the brain injury. oup.com For example, benefits seen in motor task recovery after cortical injury were not replicated when the damage was in the cerebellum or substantia nigra. oup.com

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To bridge the gap between animal studies and human clinical effects, researchers are developing semi-mechanistic PK/PD models. researchgate.net One such approach uses microdialysis in non-human primates to measure real-time changes in extracellular dopamine in the striatum following dextroamphetamine administration. researchgate.net This allows for the development of models that can characterize not only the drug's concentration in the brain but also the dynamic response of the dopamine system, including the induction of negative feedback mechanisms. researchgate.net Such models are valuable for predicting the effects of novel therapies designed to treat substance abuse. researchgate.net

Detailed Investigations into Inter-Individual Metabolic Variability at a Mechanistic Level

There is significant variability in how individuals respond to dextroamphetamine, and a key area of future research is to understand the mechanistic basis for these differences. This knowledge is essential for personalizing therapy to optimize efficacy.

The metabolism of dextroamphetamine is a primary source of this variability.

Role of CYP2D6: The primary metabolic pathway for dextroamphetamine is hydroxylation to 4-hydroxyamphetamine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. drugbank.comnih.govtandfonline.com

Genetic Polymorphisms: The gene that codes for CYP2D6 is highly polymorphic, meaning there are many different genetic variants in the human population. nih.govresearchgate.net These genetic differences can result in enzymes with varying levels of activity. Individuals classified as "poor metabolizers" break down the drug more slowly, while "ultrarapid metabolizers" clear it more quickly. tandfonline.com This genetic variability can significantly impact drug exposure and the dose/effect relationship. researchgate.net

Stereoselective Metabolism: Amphetamine exists as two stereoisomers, dextroamphetamine and levoamphetamine. The metabolism is stereoselective, with dextroamphetamine being metabolized more rapidly than levoamphetamine. tandfonline.comresearchgate.net This results in a shorter half-life for dextroamphetamine compared to its levo-isomer. tandfonline.com

Influence of Urinary pH: Renal excretion is a major route of elimination for amphetamine, and it is highly dependent on urinary pH. nih.govtandfonline.com Because dextroamphetamine is a weak base, its excretion is significantly increased in acidic urine and decreased in alkaline urine. tandfonline.com This can be a major source of variability in drug clearance.

Q & A

Q. How can researchers validate the specificity of immunoassays for this compound in polypharmacy scenarios?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.